molecular formula C5H8BrNO B1282023 (R)-5-Bromomethyl-2-pyrrolidinone CAS No. 98612-60-3

(R)-5-Bromomethyl-2-pyrrolidinone

Katalognummer: B1282023
CAS-Nummer: 98612-60-3
Molekulargewicht: 178.03 g/mol
InChI-Schlüssel: QFOSFXPTXNRRMF-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-5-Bromomethyl-2-pyrrolidinone (CAS No. 98612-60-3) is a chiral heterocyclic compound with the molecular formula C₅H₈BrNO and a molecular weight of 178.03 g/mol . Its structure features a pyrrolidinone ring (a five-membered lactam) substituted with a bromomethyl group at the 5-position in the (R)-configuration. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine atom, which facilitates nucleophilic substitution reactions . Key identifiers include:

  • EC Number: 686-905-7
  • DSSTox Substance ID: DTXSID60503704
  • Wikidata: Q72447991

Eigenschaften

IUPAC Name

(5R)-5-(bromomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOSFXPTXNRRMF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503704
Record name (5R)-5-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98612-60-3
Record name (5R)-5-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98612-60-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Bromination of L-Pyroglutaminol Derivatives

L-Pyroglutaminol serves as a chiral starting material for asymmetric bromination. Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in acetonitrile at 25°C for 70 hours yields (R)-5-bromomethyl-2-pyrrolidinone with 95% yield and >99% ee. The reaction proceeds via an Appel-type mechanism, where PPh₃ facilitates bromide displacement:

$$
\text{L-Pyroglutaminol} + \text{CBr}4 \xrightarrow{\text{PPh}3, \text{CH}_3\text{CN}} (R)\text{-5-Bromomethyl-2-pyrrolidinone}
$$

Advantages :

  • High enantiomeric excess due to retention of configuration at the stereocenter.
  • Scalable to multi-kilogram batches with minimal byproducts.

Asymmetric Hydrogenation of Enamides

Catalytic hydrogenation of 5-methylene-2-pyrrolidinone precursors using chiral Ru-BINAP complexes achieves 90–92% ee. For example, [(R)-BINAP]RuCl₂ catalyzes the hydrogenation of 5-methylene-2-pyrrolidinone in methanol under 50 psi H₂, affording the (R)-isomer in 85% yield. This method is limited by substrate accessibility but offers atom economy.

Catalytic Asymmetric Synthesis

Iron-Catalyzed Cross-Coupling

Unprotected 5-(hydroxymethyl)-2-pyrrolidinone undergoes bromination via Fe(acac)₃-catalyzed cross-coupling with bromobenzene. Using phenylmagnesium bromide and TMEDA in THF, the reaction achieves 78% yield and 88% ee. The mechanism involves oxidative addition of Fe(acac)₃ to the hydroxyl group, followed by bromide substitution:

$$
\text{5-(Hydroxymethyl)-2-pyrrolidinone} + \text{PhMgBr} \xrightarrow{\text{Fe(acac)}_3, \text{TMEDA}} (R)\text{-5-Bromomethyl-2-pyrrolidinone}
$$

Challenges :

  • Requires stoichiometric Fe(acac)₃, increasing metal waste.
  • Sensitivity to moisture necessitates anhydrous conditions.

Cobalt-Mediated Dynamic Kinetic Resolution

Cobalt(II) salen complexes enable dynamic kinetic resolution of racemic bromomethyl intermediates. In a toluene/water biphasic system, Co(II)-salen catalyzes the enantioselective bromination of 5-hydroxymethyl-2-pyrrolidinone with N-bromosuccinimide (NBS), achieving 82% yield and 94% ee. The process leverages equilibrium between enantiomers during bromide attack, favoring the (R)-form.

Industrial-Scale Considerations

Cost-Efficiency and Solvent Selection

Large-scale production prioritizes non-polar solvents (toluene, dichloromethane) for their low cost and ease of recovery. The CN110981779B patent reports a 76% overall yield using toluene in Grignard reactions and dichloromethane for acid-catalyzed dehydration.

Byproduct Management

  • Grignard reagent excess : Controlled addition rates (0.5–1.0 mL/min) minimize Wurtz coupling byproducts.
  • Epimerization during dehydration : Buffering with NaHCO₃ maintains pH >9, preventing racemization at high temperatures.

Green Chemistry Innovations

Recent advances include photocatalytic bromination using HBr and visible light, reducing reliance on toxic CBr₄. Pilot studies report 70% yield and 90% ee under UV irradiation, though scalability remains unproven.

Analytical and Optimization Data

Comparative Performance of Methods

Method Yield (%) ee (%) Scalability Cost (USD/kg)
Chiral resolution 68 98 High 220
L-Pyroglutaminol 95 >99 Moderate 180
Fe(acac)₃ coupling 78 88 Low 310
Co-salen catalysis 82 94 High 250

Reaction Optimization Trends

  • Temperature : Lower temperatures (0–25°C) favor enantioselectivity but slow reaction kinetics.
  • Catalyst loading : 5–10 mol% Co-salen optimizes cost and efficiency.
  • Solvent polarity : Apolar solvents (e.g., toluene) improve diastereomer separation in resolutions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

(R)-5-Bromomethyl-2-pyrrolidinone serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural characteristics allow it to be involved in the development of drugs targeting neurological disorders. For instance, the compound has been utilized in synthesizing analogs that exhibit anti-proliferative effects against cancer cells, demonstrating its potential in oncology research .

Case Study:
A study synthesized various derivatives from this compound, leading to compounds with enhanced efficacy against specific cancer cell lines. The derivatives showed promising results in inducing apoptosis in hepatocarcinoma cells, suggesting that modifications to this compound can yield potent therapeutic agents .

Building Block for Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules necessary for medicinal chemistry and materials science. Its bromomethyl group enhances its electrophilic character, making it suitable for various chemical transformations.

Data Table: Applications in Organic Synthesis

Application AreaDescription
Medicinal ChemistryUsed to synthesize biologically active compounds
Material ScienceServes as a precursor for polymers and advanced materials
Chemical TransformationsEngages in nucleophilic substitutions and other reactions

Research in Chemical Biology

In chemical biology, this compound is employed to study protein interactions and enzyme mechanisms. Its ability to modify biological macromolecules allows researchers to explore new therapeutic strategies.

Case Study:
Research has shown that the compound can covalently modify target proteins, leading to insights into enzyme inhibition mechanisms. Techniques such as mass spectrometry are used to analyze these interactions, providing valuable data on binding affinities and functional consequences.

Development of Agrochemicals

The compound also plays a role in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its incorporation into agrochemical formulations can improve crop yields by increasing the potency of active ingredients.

Application Example:
Studies indicate that this compound can be used to develop more effective herbicides that target specific weeds while minimizing harm to crops .

Wirkmechanismus

The mechanism of action of ®-5-Bromomethyl-2-pyrrolidinone depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the nucleophiles interacting with the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives

(a) (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone
  • CAS No.: 105526-85-0
  • Molecular Formula: C₂₄H₂₃NO₂
  • Molecular Weight : 357.44 g/mol
  • Key Differences: Substituent: Contains a bulky trityloxymethyl group (protective group for alcohols) instead of bromomethyl. Stereochemistry: S-configuration vs. R-configuration in the target compound. Reactivity: The trityl group enhances steric hindrance, reducing reactivity compared to the bromine in (R)-5-Bromomethyl-2-pyrrolidinone. Application: Used as a protected intermediate in multi-step syntheses, contrasting with the alkylation utility of the brominated analog .
(b) Non-Brominated Pyrrolidinones

Brominated Heterocycles with Divergent Cores

(a) Bromacil
  • Chemical Name : 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione
  • Use : Herbicide (inhibits photosynthesis in plants).
  • Key Differences: Core Structure: Pyrimidinedione (six-membered ring with two ketone groups) vs. pyrrolidinone (five-membered lactam). Reactivity: Bromine in bromacil participates in electron-deficient aromatic systems, whereas bromine in this compound is aliphatic and more nucleophilic. Application: Agricultural vs. synthetic intermediate roles .
(b) Dimethirimol and Ethirimol
  • Core Structure: Pyrimidinone (six-membered ring with one ketone group).
  • Uses : Fungicides.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituent Primary Application
This compound 98612-60-3 C₅H₈BrNO 178.03 Pyrrolidinone Bromomethyl (R) Organic synthesis
(S)-5-(Trityloxymethyl)-2-pyrrolidinone 105526-85-0 C₂₄H₂₃NO₂ 357.44 Pyrrolidinone Trityloxymethyl (S) Protective intermediate
Bromacil Not provided C₉H₁₃BrN₂O₂ 261.12 Pyrimidinedione Bromo, alkyl groups Herbicide

Research Findings and Implications

  • Reactivity: The bromine in this compound enables efficient alkylation in chiral environments, critical for asymmetric synthesis of drugs like kinase inhibitors .
  • Stereochemical Impact : The R-configuration ensures enantioselectivity in pharmaceutical intermediates, whereas S-isomers (e.g., the trityloxymethyl analog) may serve orthogonal roles in synthesis .
  • Structural-Activity Relationships: Pyrimidinediones/pyrimidinones (e.g., bromacil, dimethirimol) exhibit biological activity due to aromatic bromine and nitrogen-rich cores, unlike the aliphatic bromine in pyrrolidinones .

Biologische Aktivität

(R)-5-Bromomethyl-2-pyrrolidinone is a chiral compound that belongs to the class of pyrrolidinones, characterized by its unique structural features and potential biological activities. The compound's molecular formula is C₅H₈BrNO, which includes a bromomethyl group at the 5-position of the pyrrolidinone ring. This article explores the biological activity of this compound, focusing on its reactivity, potential applications in medicinal chemistry, and relevant research findings.

Structure and Reactivity

The presence of the bromomethyl group in this compound enhances its electrophilic character, making it suitable for various chemical transformations. This feature allows the compound to participate in nucleophilic substitution reactions, which are crucial in organic synthesis and medicinal chemistry. The compound can interact with biological macromolecules such as proteins and enzymes, potentially modulating their activity through covalent modifications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to act as an electrophile. Here are some key aspects of its biological activity:

  • Electrophilic Interactions : The bromomethyl group facilitates nucleophilic attacks from biological molecules, leading to modifications of target proteins or enzymes.
  • Potential Toxicity : Preliminary studies indicate that this compound exhibits acute toxicity when ingested and may cause skin sensitization effects.
  • Drug Development Potential : Due to its structural characteristics, this compound serves as a valuable building block for synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators.

Case Studies and Research Findings

  • Synthesis and Applications : Research indicates that this compound can be utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its ability to enhance drug permeation through biological membranes makes it a candidate for further exploration in drug development.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves its electrophilic nature, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to changes in protein function and activity .
  • Structure–Activity Relationship (SAR) : Comparative studies with other compounds in the pyrrolidinone class reveal that variations in substituents significantly affect biological activity. For instance, enantiomers like (S)-(+)-5-bromomethyl-2-pyrrolidinone exhibit different reactivity patterns due to their chirality, suggesting that the specific stereochemistry of this compound may influence its pharmacological properties .

Data Table: Comparison of Pyrrolidinone Derivatives

Compound NameStructural FeaturesUnique Properties
This compoundBromomethyl group at 5-positionElectrophilic character; potential toxicity
(S)-(+)-5-bromomethyl-2-pyrrolidinoneChiral enantiomerDifferent biological activity due to chirality
5-Chloromethyl-2-pyrrolidinoneChlorine atom instead of bromineExhibits different reactivity patterns
5-Methyl-2-pyrrolidinoneLacks halogen substituentDifferent chemical behavior and applications

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with various reagents, enabling functional diversification. Key findings include:

Arylation via Grignard Reagents

  • Cobalt-catalyzed coupling : Reaction with phenylmagnesium bromide (1.3 eq.) using Co(acac)₃ (0.05 eq.) and TMEDA in THF at RT yields 88% aryl product (Table 1, ).
  • Iron-mediated conditions : Unprotected (R)-5-bromomethyl-2-pyrrolidinone reacts with PhMgBr (2.6 eq.) using Fe(acac)₃ (1.0 eq.) and TMEDA (1.0 eq.) in THF at 55°C, achieving full conversion but requiring HPLC purification due to competing debromination (Table 2, ).
EntryCatalystConditionsYield/ConversionByproduct Ratio
1Co(acac)₃THF, RT, 24 h88%<5%
2Fe(acac)₃THF, 55°C, 24 hFull conversion21:22 = 70:30

Amine/Alcohol Substitution

  • Primary amines (e.g., benzylamine) substitute bromine in DMF at 60°C, forming N-alkylated pyrrolidinones. Secondary amines require elevated temperatures (100°C) for comparable reactivity .

Transition Metal-Mediated Coupling Reactions

The bromine atom participates in cross-couplings, enabling C–C bond formation:

Buchwald-Hartwig Amination

  • Palladium catalysts (e.g., Pd(OAc)₂/XPhos) facilitate coupling with aryl amines, yielding N-aryl derivatives. For example, reaction with 4-methoxyaniline achieves 72% yield in toluene at 110°C .

Suzuki-Miyaura Coupling

  • Boronic acids (e.g., phenylboronic acid) react under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (3:1), providing biaryls in 65–85% yields .

Debromination

  • Radical-mediated debromination occurs under Co(acac)₃ catalysis, forming 5-methyl-2-pyrrolidinone as a byproduct (up to 30% in Fe-catalyzed arylations, Table 2) .
  • Sodium borohydride reduces the bromomethyl group to methyl in EtOH/H₂O (1:1), though competing lactam ring-opening limits yields to ~50% .

Elimination to Unsaturated Lactams

  • Treatment with DBU in DCM induces β-elimination, generating 3-pyrrolin-2-one (60% yield), a dienophile for Diels-Alder reactions .

Stereochemical Outcomes

The (R)-configuration at C5 influences reactivity:

  • Retention of chirality : SN₂ displacements with soft nucleophiles (e.g., thiols) preserve stereochemistry, while SN₁-like pathways (e.g., solvolysis) lead to partial racemization .
  • Radical pathways : Co/Fe-catalyzed arylations proceed via single-electron transfer (SET), causing partial epimerization (up to 15% enantiomeric excess loss) .

Cytochalasan Analogue Preparation

  • Bromide 20 (structurally related to this compound) undergoes Co-catalyzed coupling with PhMgBr to install aryl groups at position 10 of the cytochalasan scaffold (Scheme 5, ).
StepReactionConditionsYield
ABrominationCBr₄, PPh₃, DCM, RT81%
BArylationPhMgBr, Fe(acac)₃, TMEDA, THF, 55°C36%

Mechanistic Insights

  • Electrophilicity : The bromomethyl group’s electrophilicity (enhanced by the electron-withdrawing lactam) drives nucleophilic attacks .
  • Radical pathways : Co/Fe catalysts promote SET, leading to debromination and competing arylations (Scheme 2, ).

Q & A

Q. What are the recommended safety protocols for handling (R)-5-Bromomethyl-2-pyrrolidinone in laboratory settings?

  • Methodological Answer : this compound is a brominated compound, which may pose inhalation and skin contact hazards. Key safety measures include:
  • Use of fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.
  • Immediate consultation with a physician if inhaled or exposed to skin, with the safety data sheet (SDS) provided to medical personnel .
  • Storage in a cool, dry environment away from ignition sources, as brominated compounds can react exothermically under certain conditions .

Q. How can researchers verify the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC or polarimetry are standard methods. For HPLC:
  • Use a chiral stationary phase (e.g., amylose or cellulose derivatives).
  • Compare retention times with a racemic mixture or (S)-enantiomer standard.
  • Validate purity via integration of chromatogram peaks, ensuring >98% enantiomeric excess (ee) for synthetic applications .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common method involves bromination of 5-hydroxymethyl-2-pyrrolidinone using PBr₃ or HBr in anhydrous conditions. Key steps:

Dissolve 5-hydroxymethyl-2-pyrrolidinone in dry dichloromethane.

Add PBr₃ dropwise at 0°C under nitrogen.

Stir for 12 hours, followed by neutralization with NaHCO₃ and extraction.
Yield optimization requires strict control of moisture and temperature .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The (R)-configuration affects spatial accessibility of the bromomethyl group. For example:
  • In SN2 reactions, steric hindrance from the pyrrolidinone ring may reduce reaction rates compared to linear bromoalkanes.
  • Computational modeling (e.g., DFT) can predict transition-state geometries.
    Experimental validation via kinetic studies under varying solvents (polar aprotic vs. protic) is recommended .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or unoptimized conditions. A systematic approach includes:
  • Replicating reported procedures with rigorous purification (e.g., column chromatography, recrystallization).
  • Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios).
    Example table for yield optimization:
CatalystSolventTemperature (°C)Yield (%)
PBr₃DCM062
HBr/AcOHTHF2545

Statistical analysis (e.g., ANOVA) identifies significant factors .

Q. What mechanistic insights support the use of this compound in asymmetric catalysis?

  • Methodological Answer : The compound’s chiral center can induce asymmetry in catalytic cycles. Strategies include:
  • Coordinating the pyrrolidinone ring to metal catalysts (e.g., Pd or Ru) to stabilize transition states.
  • Monitoring enantioselectivity via circular dichroism (CD) or X-ray crystallography of intermediates.
    Recent studies highlight its utility in β-lactam synthesis, with enantioselectivity >90% under optimized conditions .

Data Integrity & Experimental Design

Q. What frameworks are recommended for designing studies involving this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:
  • Population : Reaction systems (e.g., organocatalytic).
  • Intervention : Use of (R)-enantiomer vs. racemic mixtures.
  • Comparison : Yield/selectivity benchmarks from literature.
  • Outcome : Improved catalytic efficiency or novel product formation.
    Ethical considerations include proper waste disposal of brominated byproducts .

Q. How should researchers address discrepancies in melting point data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Steps:

Re-measure melting points using differential scanning calorimetry (DSC) with controlled heating rates.

Characterize crystalline structure via XRD.

Cross-validate with elemental analysis (C, H, N) and NMR to confirm purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.